4-Bromo-2-fluorotoluene

Catalog No.
S664130
CAS No.
51436-99-8
M.F
C7H6BrF
M. Wt
189.02 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-fluorotoluene

CAS Number

51436-99-8

Product Name

4-Bromo-2-fluorotoluene

IUPAC Name

4-bromo-2-fluoro-1-methylbenzene

Molecular Formula

C7H6BrF

Molecular Weight

189.02 g/mol

InChI

InChI=1S/C7H6BrF/c1-5-2-3-6(8)4-7(5)9/h2-4H,1H3

InChI Key

YZFVUQSAJMLFOZ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)Br)F

Canonical SMILES

CC1=C(C=C(C=C1)Br)F

Synthesis of 4-borono-2-fluorophenylalanine

Synthesis of Methyl 4-bromo-2-methoxybenzoate

Production of Pharmaceuticals

Production of Agrochemicals

Production of Organic Intermediates

Development of Liquid Crystals

Synthesis of 4-Methylphenylmagnesium Chloride

Synthesis of 4-Bromo-2-methylphenylmagnesium Bromide

4-Bromo-2-fluorotoluene is an organic compound with the molecular formula C₇H₆BrF. It features a toluene ring substituted with both bromine and fluorine atoms, specifically at the 4 and 2 positions, respectively. This compound is typically a colorless liquid and is recognized for its utility as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure imparts distinct chemical properties that enable its use in multiple applications across different industries .

4-Bromo-2-fluorotoluene itself does not have a known mechanism of action in biological systems. Its significance lies in its role as a precursor for the synthesis of functional molecules like 4-BFPA, which has its own specific mechanism of action within the body [].

4-Bromo-2-fluorotoluene is versatile in terms of reactivity, primarily engaging in substitution reactions and coupling reactions:

  • Substitution Reactions: The compound can undergo nucleophilic substitution where either the bromine or fluorine atom can be replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide under basic conditions.
  • Coupling Reactions: It is frequently employed in Suzuki-Miyaura coupling reactions, which facilitate the formation of carbon-carbon bonds. Palladium catalysts are typically used in conjunction with boronic acids to achieve these transformations .

Major Products

The primary products from these reactions can include various substituted toluenes and biaryl compounds, depending on the specific nucleophile or coupling partner used.

The synthesis of 4-Bromo-2-fluorotoluene typically involves several steps:

  • Starting Material: The synthesis often begins with 4-bromo-2-nitrotoluene.
  • Reduction and Diazotization: The nitro group undergoes reduction to form an amine, which is then diazotized.
  • Fluorination: The diazonium salt is subjected to fluorination to yield the final product.

Alternative methods may also include liquid-phase pyrolysis techniques or light bromination reactions under specific conditions .

4-Bromo-2-fluorotoluene finds extensive applications in various fields:

  • Pharmaceuticals: It serves as a precursor for synthesizing complex pharmaceutical compounds.
  • Agrochemicals: The compound is utilized in developing pesticides and herbicides.
  • Dyes and Pigments: It acts as an intermediate in producing various dyes.
  • Liquid Crystals: This compound is also involved in developing materials for electronic displays .

Interaction studies have shown that 4-Bromo-2-fluorotoluene does not engage significantly with biological targets but acts as a chemical reagent in synthetic pathways. Its interactions are primarily chemical rather than biological, making it more relevant in synthetic organic chemistry than in pharmacology .

Several compounds share structural similarities with 4-Bromo-2-fluorotoluene. Below is a comparison highlighting their unique attributes:

Compound NameCAS NumberSimilarityUnique Features
4-Bromo-1-fluoro-2-methylbenzene51437-00-40.97Contains a methyl group at the ortho position
5-Bromo-2-fluoro-1,3-dimethylbenzene99725-44-70.93Features two methyl groups at different positions
4-Bromo-1-(bromomethyl)-2-fluorobenzene76283-09-50.91Contains an additional bromomethyl substituent
4-Bromo-2-ethyl-1-fluorobenzene627463-25-60.90Has an ethyl group instead of a methyl group

These compounds differ primarily in their substituents on the aromatic ring, affecting their chemical reactivity and potential applications .

XLogP3

3.1

LogP

3.64 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (85.11%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

51436-99-8

Wikipedia

4-Bromo-2-fluorotoluene

Dates

Modify: 2023-08-15

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